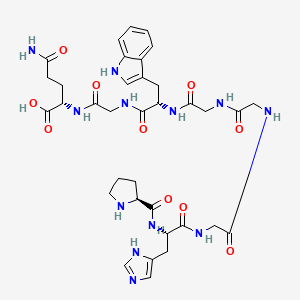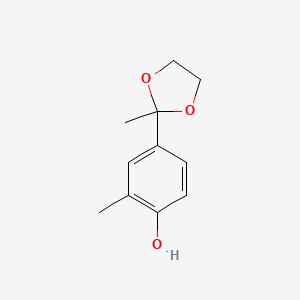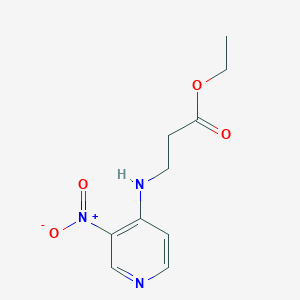![molecular formula C22H25ClN6O2S2 B12566371 4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine CAS No. 175669-17-7](/img/structure/B12566371.png)
4-[[2-imino-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-4-yl]disulfanyl]-5-(4-methoxyphenyl)-3-methyl-1H-imidazol-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polycarpine hydrochloride is a chemical compound known for its broad-spectrum inhibitory activity against various pathogens. It is derived from the marine organism Polycarpa aurata and exhibits significant antiviral and antifungal properties. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of viral infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Polycarpine hydrochloride can be synthesized through a multi-step process involving the extraction of the active compound from Polycarpa aurata, followed by chemical modification to obtain the hydrochloride salt. The extraction typically involves solvent extraction methods, where the organism is processed to isolate the active compound.
Industrial Production Methods: In an industrial setting, the production of polycarpine hydrochloride involves large-scale extraction and purification processes. The extracted compound is subjected to various chemical reactions to convert it into the hydrochloride form. This process includes:
Extraction: Using solvents like ethanol or methanol to extract the active compound.
Purification: Employing techniques such as chromatography to purify the compound.
Conversion to Hydrochloride: Reacting the purified compound with hydrochloric acid to form polycarpine hydrochloride.
Analyse Chemischer Reaktionen
Types of Reactions: Polycarpine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, polycarpine hydrochloride can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert polycarpine hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Polycarpine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antiviral and antifungal properties, making it a potential candidate for developing new therapeutic agents.
Medicine: Investigated for its potential use in treating viral infections, particularly those caused by coronaviruses.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
Polycarpine hydrochloride can be compared with other similar compounds such as pilocarpine hydrochloride and other muscarinic receptor agonists. While pilocarpine hydrochloride is primarily used for its cholinergic effects in treating conditions like glaucoma and dry mouth, polycarpine hydrochloride is unique in its broad-spectrum antiviral and antifungal activity.
Vergleich Mit ähnlichen Verbindungen
Pilocarpine Hydrochloride: Used in ophthalmology and for treating dry mouth.
Muscarinic Receptor Agonists: A class of compounds with similar cholinergic activity but different therapeutic applications.
Polycarpine hydrochloride stands out due to its unique source and broad-spectrum activity, making it a valuable compound for further research and development in antiviral therapies.
Eigenschaften
CAS-Nummer |
175669-17-7 |
|---|---|
Molekularformel |
C22H25ClN6O2S2 |
Molekulargewicht |
505.1 g/mol |
IUPAC-Name |
5-[[2-amino-5-(4-methoxyphenyl)-3-methylimidazol-4-yl]disulfanyl]-4-(4-methoxyphenyl)-1-methylimidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C22H24N6O2S2.ClH/c1-27-19(17(25-21(27)23)13-5-9-15(29-3)10-6-13)31-32-20-18(26-22(24)28(20)2)14-7-11-16(30-4)12-8-14;/h5-12H,1-4H3,(H2,23,25)(H2,24,26);1H |
InChI-Schlüssel |
RCGKFYXICZRWQU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(N=C1N)C2=CC=C(C=C2)OC)SSC3=C(N=C(N3C)N)C4=CC=C(C=C4)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-azabicyclo[2.2.0]hex-5-ene-2-carboxylate](/img/structure/B12566292.png)
![N-[(1E)-Ethylidene]-4-nitro-1H-imidazole-5-carboxamide](/img/structure/B12566294.png)

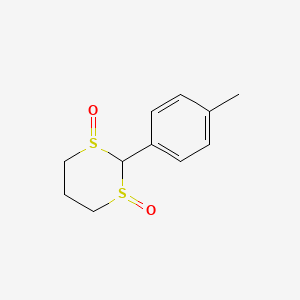


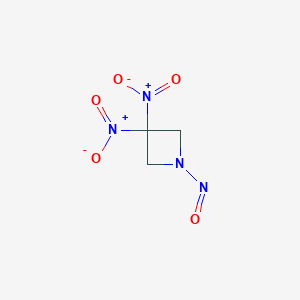
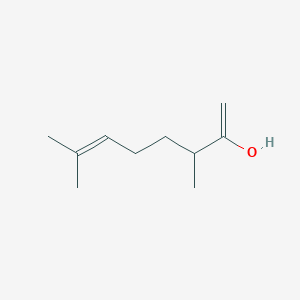
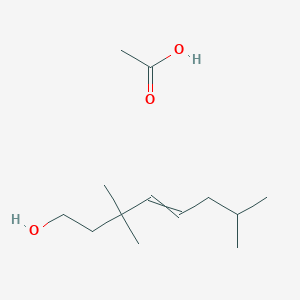
![N,N'-[Methylenedi(2,1-phenylene)]bis(N'-octadecylurea)](/img/structure/B12566351.png)
![[(R,E)-2-Hydroxy-3-pentenyl]carbamic acid tert-butyl ester](/img/structure/B12566362.png)
